Isomeric Target Selectivity: 1,7-Naphthyridine Core as a Privileged PDE9 Inhibitor Scaffold vs. 1,8-Naphthyridine Antibacterial Scaffold
The 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid scaffold serves as the direct precursor to 4,6-dichloro-2-oxo-1,2-dihydro-1,7-naphthyridine-3-carbonitrile, a critical intermediate in the synthesis of compound 107 (WO2019062733A1), a potent PDE9 inhibitor. PDE9 is the PDE family member with the highest affinity for cGMP (Km = 170 nM) [2]. In contrast, the 1,8-naphthyridine isomer 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid (CAS 5175-14-4) is not cited in PDE9 inhibitor patents but is instead documented as a scaffold for gastric antisecretory agents . This isomeric selectivity is structurally driven: the 1,7-naphthyridine core places ring nitrogens in a geometry that emulates the GMP bidentate-binding motif recognized by PDE9, whereas the 1,8-isomer does not satisfy this spatial requirement [1].
| Evidence Dimension | Isomer-dependent target engagement (PDE9 vs. other PDEs/gastric targets) |
|---|---|
| Target Compound Data | 1,7-Naphthyridine isomer; core scaffold in PDE9 inhibitor compound 107 (WO2019062733A1) |
| Comparator Or Baseline | 1,8-Naphthyridine isomer (CAS 5175-14-4); core scaffold in gastric antisecretory agents |
| Quantified Difference | Qualitative difference in patent-assigned therapeutic indication; PDE9 inhibition requires 1,7-isomer geometry |
| Conditions | Patent analysis: WO2019062733A1, WO2020182076A1, US 2024/0190873 A1 vs. 2-oxo-1,8-naphthyridine gastric antisecretory patents |
Why This Matters
Procurement of the 1,7-isomer is mandatory for any PDE9‑targeted drug discovery program, as the 1,8‑isomer will not yield the correct binding geometry.
- [1] U.S. Patent Application Publication No. US 2024/0190873 A1. Method for Preparing Phosphodiesterase Inhibitor. April 1, 2022. Lines 9-20, 30-38. Available at: https://patents.justia.com/patent/20240190873 View Source
- [2] PDE9 inhibitor and use thereof. Patent WO2019062733A1. Data from Table 1, EPO. Available at: https://data.epo.org View Source
